1,2-Dimethyl-1H-1,3-benzazaphosphole
Description
Structure
3D Structure
Properties
CAS No. |
84759-26-2 |
|---|---|
Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1,2-dimethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3 |
InChI Key |
XTHHOHIQGBHEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=PC2=CC=CC=C2N1C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 1h 1,3 Benzazaphosphole and Its Derivatives
Strategies for Benzazaphosphole Ring System Construction
The construction of the benzazaphosphole ring system is the cornerstone of synthesizing 1,2-Dimethyl-1H-1,3-benzazaphosphole and its derivatives. Researchers have explored a variety of cyclization strategies to create this five-membered heterocyclic ring containing both nitrogen and phosphorus atoms fused to a benzene (B151609) ring. These strategies often involve the formation of key carbon-phosphorus and carbon-nitrogen bonds in the final ring-closing step.
[4+1] Cyclocondensation Approaches
The [4+1] cyclocondensation represents a potential strategy for the construction of five-membered rings, where a four-atom component reacts with a one-atom component. In the context of benzazaphosphole synthesis, this would ideally involve a precursor bearing a C-C-N-C or C-C-C-N fragment reacting with a phosphorus-containing reagent that provides the single phosphorus atom to complete the ring.
However, a review of the scientific literature indicates that while [4+1] cycloaddition reactions are utilized for the synthesis of various heterocyclic compounds, their specific application for the direct construction of the 1,3-benzazaphosphole ring system is not extensively documented. More commonly, other cyclization strategies are employed for the synthesis of this particular heterocyclic scaffold.
[3+2] Cyclocondensation Reactions
The [3+2] cyclocondensation is a powerful method for the synthesis of five-membered heterocyclic rings. In the context of 1,3-benzazaphosphole synthesis, this approach typically involves the reaction of a three-atom component containing a P-C-N or a C-N-P sequence with a two-atom component.
A notable example of this strategy is the dehydrative [3+2] cycloaddition of 2-aminophenylphosphine oxides with aldehydes. rsc.org This method provides a direct route to 1,3-benzazaphosphole oxides. The reaction proceeds through the initial formation of a phosphiniminium intermediate, which then undergoes an intramolecular cyclization with the adjacent amino group, followed by dehydration to yield the dihydrobenzazaphosphole oxide. Subsequent oxidation can lead to the aromatic 1,3-benzazaphosphole oxide. While this method has been primarily demonstrated for the synthesis of 2-aryl derivatives, it holds potential for the synthesis of 2-alkyl derivatives, such as the 2-methyl analog, by employing the corresponding aldehyde (e.g., acetaldehyde).
| Precursor 1 | Precursor 2 | Product | Conditions | Yield (%) |
| 2-Aminophenyl(phenyl)phosphine oxide | Benzaldehyde | 2,3-Diphenyl-1,2-dihydro-1,3-benzazaphosphole oxide | MgSO4, DMSO | - |
| 2-Aminophenyl(phenyl)phosphine oxide | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-phenyl-1,2-dihydro-1,3-benzazaphosphole oxide | MgSO4, DMSO | - |
| 2-Aminophenyl(phenyl)phosphine oxide | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-phenyl-1,2-dihydro-1,3-benzazaphosphole oxide | MgSO4, DMSO | - |
Further oxidation of the dihydrobenzazaphosphole oxides can yield the corresponding 2-aryl-3H-1,3-benzazaphosphole oxides.
1,5-Electrocyclization Pathways
Electrocyclization reactions, particularly 6π-electron cyclizations, are a well-established method for the formation of five- and six-membered rings. A 1,5-electrocyclization involves the formation of a sigma bond between the termini of a 6π-electron system, leading to a five-membered ring. For the synthesis of a benzazaphosphole ring, this would necessitate a precursor containing a conjugated system with nitrogen and phosphorus heteroatoms.
While 6π electrocyclization is a powerful tool in heterocyclic synthesis, its specific application to form the 1,3-benzazaphosphole ring system is not prominently reported in the chemical literature. The synthesis of other heterocyclic systems, such as pyrroles from sulfilimines, has been shown to proceed through a 6π-electrocyclization followed by a ring contraction. nih.gov However, direct 1,5-electrocyclization pathways leading to 1,3-benzazaphospholes appear to be a less common synthetic strategy.
Reductive Cyclization Techniques
Reductive cyclization is a key strategy for the synthesis of 1,3-benzazaphospholes, often involving the reduction of a suitably functionalized precursor that subsequently undergoes intramolecular cyclization. A prominent example is the reductive cyclization of N-acyl-2-anilinophosphonates. In this approach, a 2-bromoaniline (B46623) is first N-acylated and then subjected to a nickel-catalyzed C-P coupling with triethyl phosphite (B83602) to yield the corresponding anilidophosphonate. The crucial step is the treatment of this intermediate with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), which concurrently reduces the phosphonate (B1237965) and the amide functionalities, leading to the formation of the 1,3-benzazaphosphole ring. nih.gov
Another effective reductive approach involves the initial palladium-catalyzed C-P coupling of a 2-bromoaniline with a phosphinate ester to form a 2-anilinophosphinate. This intermediate is then reduced with LiAlH₄ to the corresponding 2-phosphanylaniline. This 2-phosphanylaniline is a versatile precursor that can undergo condensation with aldehydes or their equivalents to furnish 1,3-benzazaphospholes. For instance, reaction with acetaldehyde (B116499) leads to the formation of 2-methyl-2,3-dihydro-1H-1,3-benzazaphosphole derivatives. nih.govnih.gov
| Precursor | Reagent(s) | Product | Yield (%) |
| Diethyl (2-acetamidophenyl)phosphonate | LiAlH₄ | 2-Methyl-1H-1,3-benzazaphosphole | - |
| Ethyl phenyl(2-aminophenyl)phosphinate | LiAlH₄, then Acetaldehyde | 2-Methyl-3-phenyl-2,3-dihydro-1H-1,3-benzazaphosphole | 75 |
| N-(2-Bromophenyl)acetamide | P(OEt)₃, NiCl₂; then LiAlH₄ | 1H-1,3-Benzazaphosphole | - |
C-P Cross-Coupling and Dehydrative Cycloaddition Sequences
A powerful and modular approach to the synthesis of 1,3-benzazaphosphole derivatives involves a sequence of a palladium-catalyzed C-P cross-coupling reaction followed by a dehydrative cycloaddition. This strategy allows for the construction of the key C-P bond and the subsequent formation of the heterocyclic ring in separate, well-defined steps.
Typically, the synthesis commences with a Pd-catalyzed cross-coupling of a 2-bromoaniline with a suitable phosphorus-containing reagent, such as a secondary phosphine (B1218219) oxide or a phosphinate ester. rsc.orgnih.gov This step efficiently introduces the phosphorus moiety at the ortho position to the amino group. For example, the reaction of 2-bromoaniline with ethyl phenylphosphite in the presence of a palladium catalyst and a base affords ethyl 2-aminophenyl(phenyl)phosphinate. rsc.org
Following the C-P bond formation, the resulting 2-aminophenylphosphine oxide (obtained after hydrolysis or reduction of the phosphinate) is then subjected to a dehydrative condensation with an aldehyde. This acid- or base-catalyzed reaction leads to the formation of a 1,2-dihydro-1,3-benzazaphosphole oxide. For instance, the condensation of 2-aminophenyl(phenyl)phosphine oxide with various aromatic aldehydes in the presence of a dehydrating agent like anhydrous magnesium sulfate (B86663) furnishes the corresponding 2,3-diaryl-1,2-dihydro-1,3-benzazaphosphole oxides. rsc.org While the use of aliphatic aldehydes like acetaldehyde in this specific sequence to obtain 2-methyl derivatives is a logical extension, the literature primarily highlights the use of aromatic aldehydes.
| 2-Bromoaniline Derivative | Phosphorus Reagent | Aldehyde | Product |
| 2-Bromoaniline | Ethyl phenylphosphite | Benzaldehyde | 2,3-Diphenyl-1,2-dihydro-1,3-benzazaphosphole oxide |
| 2-Bromoaniline | Ethyl phenylphosphite | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-phenyl-1,2-dihydro-1,3-benzazaphosphole oxide |
| 2-Bromoaniline | Ethyl phenylphosphite | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-3-phenyl-1,2-dihydro-1,3-benzazaphosphole oxide |
Direct Phosphorylation of Heterocyclic Cores
The direct phosphorylation of a pre-existing heterocyclic core or a precursor molecule represents an atom-economical approach to introduce a phosphorus atom. In the context of 1,3-benzazaphosphole synthesis, this would involve the direct formation of a C-P bond on the benzene ring of an N-substituted aniline (B41778) derivative, followed by a subsequent ring-closing step.
While direct C-H phosphorylation of aromatic compounds is an active area of research, its application to the de novo synthesis of the 1,3-benzazaphosphole ring system is not a commonly reported strategy. More established methods typically involve the use of pre-functionalized starting materials, such as o-haloanilines, to ensure regioselective phosphorus introduction. For instance, visible-light-mediated α-phosphorylation of N-aryl tertiary amines has been demonstrated for the formation of C-P bonds, but these are typically intermolecular reactions. rsc.org The intramolecular variant that would lead to the cyclized benzazaphosphole product is a potential but less explored pathway. Therefore, the construction of the 1,3-benzazaphosphole scaffold generally relies on building the ring from precursors where the phosphorus and nitrogen functionalities are introduced through other means.
Heterocyclization Involving Organophosphorus Synthons
The formation of the 1,3-benzazaphosphole ring system is often achieved through heterocyclization reactions where an organophosphorus compound serves as a key building block, or synthon. One prominent strategy involves constructing the phosphorus-carbon bond on an aniline derivative prior to the final ring-closing step.
A representative method begins with a palladium-catalyzed cross-coupling reaction between an o-haloaniline, such as 2-bromoaniline, and an organophosphorus synthon like ethyl phenylphosphinate (PhP(O)(OEt)H). 133.5.167 This reaction establishes the crucial C–P bond on the aromatic ring. The resulting phosphinic acid ester is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield a disubstituted phosphine, namely a 2-aminophenylphosphine derivative. nih.gov This intermediate contains the necessary N-H and P-H functionalities poised for cyclization. The final heterocyclization is accomplished by reacting this phosphine with an appropriate electrophile, such as an aldehyde or orthoformate, to form the five-membered ring. 133.5.167nih.gov This sequence showcases a convergent approach where the phosphorus-containing synthon is integrated into the molecular framework before the heterocyclic ring is formed.
Another approach involves the cycloaddition of azobenzenes with phosphaalkynes, catalyzed by vanadium complexes, to construct 1,2,4-azadiphosphole derivatives, demonstrating the utility of [2+2+1] cycloaddition reactions in forming P-N heterocycles. rsc.org While not directly forming a 1,3-benzazaphosphole, this highlights the broader strategy of using organophosphorus synthons in cycloaddition cascades.
Practical Synthetic Routes to 1,3-Benzazaphosphole Analogues
The development of practical and efficient synthetic routes is crucial for the exploration and application of 1,3-benzazaphosphole analogues. frontiersin.orgfrontiersin.org Research has focused on overcoming the inherent instability of many organophosphorus reagents to devise methods that are both robust and accessible. nih.govfrontiersin.orgfrontiersin.org
Utilization of Stable Phosphorus Key Intermediates (e.g., 2-aminophenyl(phenyl)phosphine)
A significant advancement in the synthesis of 1,3-benzazaphosphole analogues is the identification and use of stable phosphorus key intermediates. nih.govfrontiersin.org Among these, 2-aminophenyl(phenyl)phosphine has emerged as a particularly valuable precursor due to its high stability and ease of handling compared to other phosphine reagents. nih.govfrontiersin.orgfrontiersin.org This air-stable phosphine serves as a versatile starting point for various cyclization reactions.
The synthesis of this key intermediate itself has been optimized. It can be prepared via a two-step process starting from 2-bromoaniline. nih.gov A palladium-catalyzed coupling with ethyl phenylphosphinate forms the corresponding phosphinic acid ester, which is subsequently reduced by lithium aluminum hydride to afford 2-aminophenyl(phenyl)phosphine in good yield. nih.gov The stability of this intermediate is noteworthy, as it can be purified using silica-gel column chromatography, a technique not typically feasible for air-sensitive phosphines. frontiersin.org
From this stable intermediate, various analogues can be synthesized. For instance, reaction with acetaldehyde leads to the formation of 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govresearchgate.netazaphosphole. nih.govfrontiersin.org This reaction demonstrates the utility of the stable phosphine in building the heterocyclic core with specific substituents.
| Starting Material | Reagent | Product | Yield | Reference |
| 2-(Phenylphosphanyl)aniline | Acetaldehyde | 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govresearchgate.netazaphosphole | 82% | frontiersin.org |
| 2-(Phenylphosphanyl)aniline | 1,1′-Thiocarbonyldiimidazole | 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govresearchgate.netazaphosphole-2-thione | 97% | frontiersin.org |
Challenges in Synthesis of Five-Membered Phosphorus-Nitrogen Heterocycles
Despite advancements, the synthesis of five-membered P-N heterocycles like 1,3-benzazaphospholes is not without its challenges. A primary obstacle is the inherent instability of many trivalent phosphorus compounds, which are often susceptible to oxidation by air and hydrolysis by water. nih.govfrontiersin.orgfrontiersin.org This necessitates the use of inert atmosphere techniques and carefully dried reagents and solvents, which can complicate procedures and limit scalability.
Furthermore, some key synthetic intermediates, such as the parent 2-aminophenylphosphine, are toxic and highly sensitive to air, making them difficult to handle. nih.gov While alternative routes using more stable precursors like 2-aminophenyl(phenyl)phosphine have been developed, other strategies have faced their own limitations. nih.govfrontiersin.orgfrontiersin.org For example, a synthetic route utilizing 2-(diarylphosphino)phenyl isocyanide as an air-stable intermediate suffered from low yields during the phosphorus functionalization and subsequent cyclization steps. nih.govfrontiersin.org These difficulties have historically limited the number of synthetic examples and restricted the broader use of these heterocycles in materials and medicinal chemistry. nih.govfrontiersin.orgfrontiersin.org
Synthesis of Substituted this compound Derivatives
The synthesis of the specific target molecule, this compound, requires a strategy that can introduce methyl groups at both the nitrogen (position 1) and the carbon adjacent to phosphorus (position 2). This can be achieved by combining methodologies for N-alkylation and C-alkylation during the formation of the heterocyclic ring.
A plausible synthetic route begins with an N-methylated aniline precursor. Following a known strategy for N-methylated analogues, 2-bromo-N-methylaniline can be phosphonylated and then reduced with LiAlH₄ to produce N-methyl-2-phosphinoaniline. researchgate.net This key intermediate, now containing the N-methyl group, is then subjected to a cyclocondensation reaction. Drawing from the synthesis of 2-methyl derivatives, this phosphinoaniline can be reacted with acetaldehyde. nih.govfrontiersin.org This final step simultaneously forms the five-membered ring and introduces the second methyl group at the 2-position, yielding the target compound, this compound.
Introduction of Methyl and Other Alkyl Substituents
The introduction of methyl and other alkyl groups onto the 1,3-benzazaphosphole scaffold can be accomplished through several methods, primarily by selecting appropriate starting materials and cyclization reagents.
To introduce a methyl group at the 1-position (N-methylation), the synthesis can start from an N-methylated aniline derivative. Routes have been developed for N-methyl-1,3-benzazaphospholes that involve the cyclocondensation of N-methyl-2-phosphinoanilines with reagents like dimethylformamide dimethylacetal (DMFA). researchgate.net An alternative approach involves a disproportionative ring closure with excess paraformaldehyde. researchgate.net Alkylation of a pre-formed 1H-1,3-benzazaphosphole oxide with an alkyl halide in the presence of a base like NaH is another effective method for introducing N-alkyl substituents. beilstein-journals.org
For substitution at the 2-position, the choice of the cyclization partner for the 2-aminophenylphosphine intermediate is key. As demonstrated, using acetaldehyde in the cyclization reaction with 2-(phenylphosphanyl)aniline results in the formation of a 2-methyl substituted dihydro-1,3-benzazaphosphole. nih.govfrontiersin.org This method can likely be extended to other aldehydes to introduce different alkyl substituents at this position.
| Position | Method | Key Reagents | Reference |
| 1 (Nitrogen) | Cyclocondensation of N-methylated precursor | N-methyl-2-phosphinoaniline, DMFA | researchgate.net |
| 1 (Nitrogen) | Alkylation of P-oxide | 1,3-benzazaphosphole 2-oxide, NaH, Alkyl halide | beilstein-journals.org |
| 2 (Carbon) | Cyclocondensation | 2-aminophenylphosphine, Acetaldehyde | nih.govfrontiersin.org |
Synthesis of P-Functionalized Benzazaphospholes
Functionalization at the phosphorus atom introduces new chemical properties and reactive handles to the benzazaphosphole system. P-functionalized derivatives are typically synthesized from a pre-formed benzazaphosphole.
A common strategy involves the dearomatization of a 10π-electron N-substituted benzazaphosphole. For example, treatment with two equivalents of HCl in dioxane converts the parent heterocycle into a P-chloro derivative. rsc.org This P-Cl bond is a versatile synthetic handle. It can undergo nucleophilic substitution with various reagents. Reaction with halide sources can provide access to the full series of P-halogenated benzazaphospholes (P-F, P-Br, P-I). rsc.org
Furthermore, the P-chloro derivative can be used to form P-H and P-C bonds. Reduction of the P-chlorophosphine with LiAlH₄ yields the corresponding P–H functionalized benzazaphosphole. rsc.org This P-H derivative exhibits weak hydridic character. rsc.org For P-C bond formation, the P-chloro compound can be reacted with organometallic reagents, such as Grignard reagents, to introduce alkynyl or aryl groups directly onto the phosphorus atom. rsc.org
Synthesis of Benzazaphosphole Oxides
The synthesis of benzazaphosphole oxides, a class of phosphorus-containing heterocycles, has been an area of significant research interest due to their potential applications in materials science. These compounds are valued for their unique electronic and photophysical properties. uni-regensburg.de Various synthetic strategies have been developed to construct the benzazaphosphole oxide core, often involving multi-step sequences that culminate in the formation of the fused ring system.
A prevalent methodology for the synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides involves a sequential C-P cross-coupling, dehydrative [3+2] cycloaddition, and subsequent ring-oxidation. kyushu-u.ac.jpresearchgate.net This approach offers a versatile route to a range of derivatives. The synthesis typically commences with the palladium-catalyzed cross-coupling of a 2-haloaniline, such as 2-bromoaniline, with a phosphite, for instance, ethyl phenylphosphite. kyushu-u.ac.jp This initial step establishes the crucial C-P bond. The resulting aminophenylphosphate intermediate is then reduced, commonly with a reducing agent like lithium aluminum hydride (LiAlH4), and subsequently oxidized to yield a 2-aminophenylphosphine oxide. kyushu-u.ac.jp
The subsequent dehydrative condensation of the 2-aminophenyl(phenyl)phosphine oxide with an aldehyde, such as benzaldehyde, in the presence of a dehydrating agent like anhydrous magnesium sulfate, leads to the formation of a 1,2-dihydro-1,3-benzazaphosphole oxide. kyushu-u.ac.jp The final step to achieve the desired 3H-1,3-benzazaphosphole oxide is an oxidation reaction. This general synthetic pathway is illustrated in the table below, outlining the key transformations and intermediates.
Table 1: General Synthetic Route to 2-Aryl-3H-1,3-Benzazaphosphole Oxides
| Step | Reactants | Reagents and Conditions | Product |
| 1. C-P Cross-Coupling | 2-Bromoaniline, Ethyl phenylphosphite | Pd-catalyst, Et3N | Ethyl 2-aminophenyl(phenyl)phosphate |
| 2. Reduction and Oxidation | Ethyl 2-aminophenyl(phenyl)phosphate | 1. LiAlH4 in THF 2. Aqueous H2O2 | 2-Aminophenyl(phenyl)phosphine oxide |
| 3. Dehydrative Condensation | 2-Aminophenyl(phenyl)phosphine oxide, Benzaldehyde | Anhydrous MgSO4 in DMSO | 2,3-Diphenyl-1,2-dihydro-1,3-benzazaphosphole oxide |
| 4. Oxidation | 2,3-Diphenyl-1,2-dihydro-1,3-benzazaphosphole oxide | Oxidizing agent | 2-Aryl-3H-1,3-benzazaphosphole oxide |
| This table is a generalized representation of the synthetic sequence described in the literature. kyushu-u.ac.jp |
Alternative approaches to related benzazaphosphole structures have also been explored. For instance, the synthesis of 1,3-benzoazaphosphole analogues can be achieved through the initial formation of a stable 2-aminophenyl(phenyl)phosphine intermediate. frontiersin.orgnih.gov This key intermediate can then undergo cyclization with various reagents to construct the desired heterocyclic ring. frontiersin.orgnih.gov For example, the reaction of 2-(phenylphosphanyl)aniline with 1,1'-thiocarbonyldiimidazole (B131065) can yield a 3-phenyl-1,3-dihydro-2H-benzo[d] uni-regensburg.dekyushu-u.ac.jpazaphosphole-2-thione. frontiersin.orgnih.gov While not an oxide, this demonstrates the utility of the 2-aminophenylphosphine scaffold in accessing a variety of benzazaphosphole derivatives.
The synthesis of 1,3-dihydrobenzo[d] kyushu-u.ac.jprsc.orgazaphosphole 2-oxides has been achieved via intramolecular copper-catalyzed cross-coupling reactions of P-(2-bromobenzyl)-P-(methyl)phosphinamide or ethyl/benzyl 2-bromobenzylphosphonamidates. beilstein-journals.org Another route involves the intramolecular Friedel–Crafts alkylation of P-(chloromethyl)amide precursors to yield 1-methyl-1,3-dihydrobenzo[d] kyushu-u.ac.jprsc.orgazaphosphole 2-oxides. beilstein-journals.org
The versatility of these synthetic methodologies allows for the introduction of various substituents on both the benzene ring and at the 2-position of the benzazaphosphole oxide core, enabling the fine-tuning of their chemical and physical properties.
Table 2: Examples of Synthesized Benzazaphosphole Oxide Derivatives and Analogues
| Compound | Synthetic Method Highlights | Reference |
| 2-Aryl-3H-1,3-benzazaphosphole oxides | Sequential C-P cross-coupling, dehydrative [3+2] cycloaddition, and ring-oxidation. | kyushu-u.ac.jp |
| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] uni-regensburg.dekyushu-u.ac.jpazaphosphole | Reaction of 2-(phenylphosphanyl)aniline with acetaldehyde. | frontiersin.orgnih.gov |
| 3-Phenyl-1,3-dihydro-2H-benzo[d] uni-regensburg.dekyushu-u.ac.jpazaphosphole-2-thione | Reaction of 2-(phenylphosphanyl)aniline with 1,1'-thiocarbonyldiimidazole. | frontiersin.orgnih.gov |
| 1,3-Dihydrobenzo[d] kyushu-u.ac.jprsc.orgazaphosphole 2-oxides | Intramolecular copper-catalyzed cross-coupling. | beilstein-journals.org |
| 1-Methyl-1,3-dihydrobenzo[d] kyushu-u.ac.jprsc.orgazaphosphole 2-oxides | Intramolecular Friedel–Crafts alkylation. | beilstein-journals.org |
| This table provides a summary of different synthetic approaches to the benzazaphosphole core and its analogues. |
Reactivity and Reaction Mechanisms of 1,2 Dimethyl 1h 1,3 Benzazaphosphole
Cycloaddition Reactions
Cycloaddition reactions represent a significant class of transformations for 1,2-Dimethyl-1H-1,3-benzazaphosphole, allowing for the construction of complex polycyclic phosphorus-containing structures. The P=C bond can act as either a dienophile or a heterodienic component, participating in various pericyclic processes.
This compound exhibits unique reactivity with electron-deficient heterodienes such as tetrachloro-o-benzoquinone (TCBQ), also known as o-chloranil. d-nb.info Unlike other related P=C compounds that typically undergo a primary [2+4] cycloaddition followed by a subsequent oxidative addition, this compound reacts via a distinct pathway. d-nb.info It engages in a simultaneous cycloaddition with two molecules of TCBQ. d-nb.info This process results in the formation of a high-melting, zwitterionic bis-addition product. d-nb.info In this product, the phosphorus atom becomes hexacoordinate (λ⁵-phosphorus), a structural feature confirmed by a characteristic ³¹P NMR signal at approximately -108 ppm. d-nb.info The resulting compound shows poor solubility in most common organic solvents. d-nb.info
| Reactant | Reagent | Stoichiometry (Compound:Reagent) | Product Description | Key Feature | Source |
| This compound | Tetrachloro-o-benzoquinone (TCBQ) | 1:2 | Zwitterionic bis-addition product | Hexacoordinate λ⁵-phosphorus | d-nb.info |
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are formed or broken at a single atom. wikipedia.orgbaranlab.org Common examples involve the extrusion or addition of small, stable molecules like sulfur dioxide (SO₂) or carbon monoxide (CO). wikipedia.orgwikipedia.org A thorough review of the scientific literature indicates that specific examples of cheletropic cycloadditions involving this compound have not been documented. While phosphaalkenes can theoretically participate in such reactions, the reactivity of this specific benzazaphosphole derivative in this context remains unexplored or unreported.
The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental in organic synthesis for forming six-membered rings. The reaction's utility is enhanced by its predictable stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential formation of one constitutional isomer over another). Stereoselectivity in Diels-Alder reactions often follows the endo rule, where the substituents of the dienophile are oriented towards the π-system of the diene in the transition state. Regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile, with favorable orbital interactions dictating the orientation of addition.
Despite the synthetic power of this reaction, aromatically stabilized P=C N-heterocycles, including this compound, have been found to be unreactive in defined Diels-Alder reactions with standard 1,3-dienes like 2,3-dimethyl-1,3-butadiene. d-nb.info Even under conditions of prolonged heating at elevated temperatures (e.g., 130°C), these stable homologous P=C compounds remain unconverted. d-nb.info This lack of reactivity precludes a detailed analysis of the stereoselectivity and regioselectivity for this specific compound under typical Diels-Alder conditions.
While a distinct stepwise [1+4]-oxidative addition is not the primary pathway for this compound with TCBQ, this type of reactivity is observed in related compounds. For instance, some benzoxaphospholes first undergo a [2+4] cycloaddition with one molecule of TCBQ, which is then followed by a slower [1+4]-oxidative addition with a second TCBQ molecule to yield five-coordinate λ⁵P compounds. d-nb.info
Addition Reactions to the Phosphorus-Carbon Double Bond
The polarized nature of the phosphorus-carbon double bond in this compound makes it susceptible to attack by nucleophilic reagents, particularly organometallic compounds.
The reaction of N-methyl-1,3-benzazaphospholes with organolithium reagents, such as tert-butyllithium (B1211817) (tBuLi), is highly dependent on the solvent used, leading to different reaction pathways. researchgate.netresearchgate.net This solvent-controlled reactivity allows for selective functionalization at different positions of the molecule.
In nonpolar hydrocarbon solvents like hexane (B92381) or toluene, the reaction proceeds via the addition of the organolithium reagent across the P=C double bond. researchgate.netresearchgate.net This addition forms a lithiated dihydrobenzazaphosphole intermediate. In contrast, when the reaction is carried out in polar coordinating solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the pathway shifts. researchgate.netresearchgate.net In these solvents, tBuLi acts as a base, leading to α-CH-lithiation, which is the deprotonation of the methyl group at the 2-position to form a 2-lithiomethyl derivative. researchgate.netacs.org This latter species is a stable P=CLi compound that can be isolated. acs.org The steric bulk of substituents on the nitrogen atom can also influence the reaction outcome, with larger groups favoring addition at the P=C bond even in polar solvents. acs.org
| Reagent | Solvent | Reaction Type | Product | Source |
| tert-Butyllithium (tBuLi) | Hydrocarbons (Hexane, Toluene) | Addition to P=C bond | Dihydrobenzazaphosphole derivative | researchgate.netresearchgate.net |
| tert-Butyllithium (tBuLi) | Polar Solvents (THF, Et₂O) | α-CH-deprotonation | 2-Lithio-1-methyl-1,3-benzazaphosphole | researchgate.netresearchgate.netacs.org |
Nucleophilic Additions
The P=C double bond in 1,3-benzazaphosphole derivatives, including this compound, generally exhibits considerable resistance to nucleophilic addition reactions. Studies on related N-alkyl-1,3-benzazaphospholes have shown that treatment with strong nucleophiles like organolithium reagents (RLi) does not typically result in addition across the P=C bond. Instead, other reaction pathways, such as deprotonation at the C2 position, are favored.
However, the reactivity of the P=C bond can be influenced by the molecular environment. For instance, in a pentacarbonyltungsten complex of 2-tert-butyl-1-methyl-1,3-benzazaphosphole, the addition of tert-butyllithium (tBuLi) across the P=C bond was observed as a minor side-reaction. This suggests that coordination to a metal center can alter the electronic properties of the P=C bond, rendering it more susceptible to nucleophilic attack, albeit not as the primary reaction pathway.
Electrophilic Substitution Reactions
Information regarding the electrophilic substitution reactions specifically on the benzene (B151609) ring of this compound is not extensively documented in the reviewed literature. The directing effects (ortho, para, or meta) and the activating or deactivating nature of the fused azaphosphole ring system in classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions have not been fully elucidated.
Metalation Studies
Metalation of N-substituted 1,3-benzazaphospholes occurs with high regioselectivity. In the case of 1-methyl-1,3-benzazaphosphole, a close analog of the title compound, lithiation with tert-butyllithium (tBuLi) in ether at low temperatures (-70 °C) proceeds cleanly at the C2 carbon position. This deprotonation is favored due to the acidity of the proton at this position, which is influenced by the adjacent phosphorus and nitrogen atoms.
This contrasts with NH-functional 1,3-benzazaphospholes, where lithiation occurs preferentially at the nitrogen atom, forming a lithium benzazaphospholide. For N-methyl derivatives like this compound, the absence of an acidic N-H proton directs the lithiation exclusively to the carbon position of the heterocyclic ring.
The lithiation at the C2 position leads to the formation of stable 2-lithio-1,3-benzazaphosphole intermediates. These organolithium reagents are isolable and serve as versatile synthons for introducing a wide array of functional groups at the 2-position of the benzazaphosphole ring.
These metalated species react readily with various organoelement and organometal halides, as well as other electrophiles like carbon dioxide and benzophenone. These reactions provide access to novel, functionally substituted 1,3-benzazaphospholes, which are of interest as potential hybrid or chelate ligands with both a low-coordinate phosphorus site and a classical donor group.
| Reactant | Electrophile | Product (2-Substituent) | Reference |
|---|---|---|---|
| 2-Lithio-1-methyl-1,3-benzazaphosphole | Me3SnCl | -SnMe3 | conicet.gov.ar |
| 2-Lithio-1-methyl-1,3-benzazaphosphole | CpFe(CO)2I | -Fe(CO)2Cp | conicet.gov.ar |
| 2-Lithio-1-methyl-1,3-benzazaphosphole | W(CO)6 | -C[=W(CO)5]OLi(THF)3 | conicet.gov.ar |
| 2-Lithio-1-methyl-1,3-benzazaphosphole | Benzophenone (Ph2CO) | -C(OH)Ph2 | conicet.gov.ar |
| 2-Lithio-1-methyl-1,3-benzazaphosphole | ClPPh2 | -PPh2 | conicet.gov.ar |
| 2-Lithio-1-methyl-1,3-benzazaphosphole | ClP(O)Ph2 | -P(O)Ph2 | conicet.gov.ar |
Reactivity as a Heterodiene versus Hidden Phosphinidene (B88843)
This compound demonstrates a fascinating dual reactivity, capable of acting as a heterodiene or revealing a "hidden phosphinidene" character depending on the reaction partner. In its reaction with the electron-deficient dieneophile o-chloranil (tetrachloro-o-benzoquinone, TCBQ), it exhibits unique behavior.
Unlike NH-functional 1H-1,3-benzazaphospholes that undergo a [1+4]-cycloaddition in a 1:2 molar ratio, this compound participates in a simultaneous cycloaddition with two molecules of TCBQ. This reaction yields a high-melting, zwitterionic bis-addition product featuring a hexacoordinate λ⁵-phosphorus atom.
Furthermore, under conditions with an excess of TCBQ, a minor consecutive product can be formed. The structure of this side product indicates a cleavage of the original P=C bond of the benzazaphosphole ring. The reaction can be formally described as the cycloaddition of TCBQ molecules to the resulting arylaminocarbene and phosphinidene species. This P=C bond cleavage and subsequent reaction at the phosphorus center is indicative of the "hidden phosphinidene" nature of the molecule.
Bond Activation and Lability in Benzazaphospholes
The lability of bonds within the benzazaphosphole core, particularly the P=C bond, is a key aspect of its reactivity. As mentioned previously, the P=C bond can be cleaved during cycloaddition reactions with reagents like TCBQ, demonstrating a form of bond activation under thermal conditions.
Computational studies on related 1,3-benzazaphosphole derivatives provide further insight into the nature of these bonds. X-ray diffraction studies have determined the ground-state bond length of the P=C bond to be in the range of 1.70–1.745 Å. Theoretical calculations predict that upon photoexcitation to the first excited state (S1), the P=C bond length increases significantly. This elongation suggests a weakening of the bond in the excited state, indicating photochemical lability and the potential for unique photochemical reaction pathways involving bond activation.
Redox Chemistry and Small Molecule Activation
The redox behavior of 1,3-benzazaphosphole derivatives is a key aspect of their chemical reactivity, influencing their potential applications in catalysis and materials science. The phosphorus atom in the heterocycle, with its available lone pair of electrons and the influence of the fused benzo- and aza- functionalities, dictates the electronic landscape of the molecule.
Redox Properties
The introduction of a nitrogen atom into the benzophosphole framework has been shown to significantly influence the electronic properties of the resulting 1,3-benzazaphosphole system. This is evident in studies of related 2-aryl-3H-1,3-benzazaphosphole oxides, where the nitrogen atom leads to a greater stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) level. 133.5.167 This stabilization, in turn, affects the redox processes of the molecule.
The general field of electrochemical synthesis of organophosphorus compounds underscores the accessibility of redox states in these types of molecules. nih.govbeilstein-journals.org Electrochemical methods are utilized for the formation of phosphorus-carbon and phosphorus-heteroatom bonds, indicating that the phosphorus center can participate in electron transfer processes. cardiff.ac.ukd-nb.info
Table 1: Inferred Redox Characteristics of this compound
| Property | Anticipated Characteristic | Rationale |
| Redox Activity | Expected to be redox-active | The presence of the phosphorus atom with a lone pair and the π-conjugated system allows for electron transfer. |
| Influence of Nitrogen | Stabilization of LUMO, positive shift in redox potential | Based on studies of related 2-aryl-3H-1,3-benzazaphosphole oxides. 133.5.167 |
| Influence of Methyl Groups | Electron-donating inductive effect | May slightly lower oxidation potentials compared to unsubstituted analogues. |
Note: This table is based on extrapolations from related compounds and general principles of organophosphorus chemistry due to the absence of direct experimental data for this compound.
Small Molecule Activation
The activation of small molecules is a critical area of chemical research with implications for catalysis and synthesis. While there is no specific literature detailing the activation of small molecules by this compound, the inherent reactivity of the phosphorus center in related phosphines suggests potential in this area. The lone pair on the phosphorus atom can, in principle, interact with electrophilic small molecules.
For instance, the reactivity of P-H functionalized benzazaphospholes has been explored, demonstrating the ability of the phosphorus center to participate in reactions such as hydrophosphination. nih.gov However, it is also noted that the P–H unit in these systems can act as a weak hydride, suggesting nuanced reactivity. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of benzazaphosphole derivatives. By modeling the electronic density, DFT calculations can accurately predict molecular geometries, assess aromaticity, map out reaction pathways, and analyze the electronic transitions involved in photophysical processes.
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. In heterocycles like benzazaphospholes, the incorporation of a phosphorus atom significantly influences the degree of electron delocalization. Unlike pyrrole, where the nitrogen atom's lone pair readily participates in the π-system, the phosphorus atom in phospholes tends to form a more pyramidal geometry. frontiersin.org This structural feature can lead to reduced aromaticity compared to its nitrogen or oxygen analogues. frontiersin.org
DFT calculations are instrumental in predicting the reactivity of the distinctive P=C bond in benzazaphospholes. Studies on the reactions of 1,2-Dimethyl-1H-1,3-benzazaphosphole highlight its character as an electron-rich P=C compound. d-nb.info This electronic nature dictates its behavior in various chemical transformations, particularly cycloadditions.
For instance, the reaction between this compound and the electron-deficient diheterodiene o-chloranil (TCBQ) is rapid at room temperature. d-nb.info DFT can be used to model the transition states and intermediates of such reactions, elucidating the stepwise or concerted nature of the mechanism. mdpi.comresearchgate.net In the case of its reaction with TCBQ, this compound was found to react differently from its analogues, simultaneously adding two molecules of TCBQ to form a zwitterionic bis-addition product with a hexacoordinate phosphorus atom. d-nb.info Computational models can rationalize the formation of such unique products by calculating the energy profiles of competing reaction pathways. rsc.org
Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic molecules. DFT calculations provide a framework for understanding and predicting the outcomes of these reactions. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO interactions), activation barriers, and the stability of potential products allows for the rationalization of stereoselectivity (the preferred spatial arrangement of atoms) and regioselectivity (the preferred orientation of addition). researchgate.net
In the context of 1,3-benzazaphospholes, DFT can explain why certain cycloaddition pathways are favored. For example, in reactions with asymmetric reagents, calculations can determine which face of the benzazaphosphole ring is more susceptible to attack and which orientation of the approaching molecule leads to the lowest energy transition state. mdpi.comnih.gov While specific DFT studies rationalizing the stereoselectivity of this compound cycloadditions are not detailed, the principles have been applied to similar P-heterocycles. mdpi.com These studies show that factors like steric hindrance and electronic interactions, which can be quantified through DFT, govern the reaction's regio- and stereochemical outcome. rsc.org
The distribution of electrons and the nature of chemical bonds define a molecule's fundamental characteristics. Computational analyses provide detailed pictures of bonding in molecules like this compound. DFT calculations show that in the broader class of 2-R-1H-1,3-benzazaphospholes, the electronic properties are significantly influenced by delocalization across the N-C-P array. nsf.gov
Calculated bond lengths can be compared directly with experimental data from X-ray crystallography to validate the computational model. For a related benzazaphosphole, calculated bond lengths were within 0.15 Å and bond angles within one degree of measured values, indicating a high level of accuracy. nsf.gov Upon electronic excitation, significant changes in bond lengths are predicted, such as a lengthening of the P=C bond, which is consistent with a transition from a bonding to an antibonding orbital. nsf.gov This analysis of electron redistribution in the excited state is crucial for understanding the molecule's photophysical behavior.
Computational Studies of Excited State Relaxation Processes
Understanding how a molecule behaves after absorbing light is key to developing materials for optoelectronic applications. Computational studies are vital for mapping the complex processes involved in excited-state relaxation. For this compound (referred to as compound 3a in a comparative study) and its analogues, DFT and time-dependent DFT (TD-DFT) calculations have been used to investigate their photophysical properties. nsf.govnih.gov
These studies model the relaxation pathways from the first excited state (S1). The efficiency of fluorescence is determined by the competition between radiative decay (fluorescence, kf) and non-radiative decay pathways, such as intersystem crossing (ISC) to a triplet state (kisc). nsf.gov Computational models for a series of benzazaphospholes predicted that the methyl-substituted analogue has a kf : kisc ratio close to one, which is consistent with its experimentally observed low fluorescence quantum yield (Φ = 0.08). nsf.govnih.gov In contrast, more conjugated thiophene-substituted derivatives were predicted to have much larger ratios, correlating with their higher quantum yields. nsf.govnih.gov
Calculations also show that upon excitation, the molecule tends to planarize, and bond lengths adjust to accommodate the new electron distribution, with the energy of the excited state influencing the color of the emitted light. nsf.gov
Interactive Data Table: Calculated Photophysical Properties of Benzazaphosphole Derivatives
This table summarizes key data from computational investigations into the excited state properties of this compound (3a) and its more conjugated analogues (3b, 3c). nsf.gov
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Oscillator Strength (f) | Fluorescence Rate (kf) (10⁸ s⁻¹) | Intersystem Crossing Rate (kisc) (10⁸ s⁻¹) | kf : kisc Ratio |
| 3a | Methyl | 297 | 377 | 0.21 | 0.90 | 0.87 | ~1 |
| 3b | 2-thiophene | 335 | 409 | 0.60 | 2.06 | 0.28 | ~7 |
| 3c | 2,2'-dithiophene | 398 | 517 | 1.00 | 2.92 | 1.63 | <2 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Structure
Computational studies on a series of 2-R-1H-1,3-benzazaphospholes reveal that the nature of the substituent at the 2-position significantly influences the electronic properties. rsc.org The electronic densities associated with both the HOMO and LUMO are typically delocalized across the π-system of the entire molecule. nih.gov
In comparative computational analyses of different 2-substituted 1H-1,3-benzazaphospholes, a notable trend is the decrease in the HOMO-LUMO energy gap with an increase in π-conjugation. nih.gov For instance, derivatives with aromatic substituents like thiophene (B33073) exhibit a smaller energy gap compared to those with aliphatic substituents such as a methyl group. nih.gov This reduction in the energy gap is a direct consequence of the extended π-conjugation across the molecule, which includes the thiophene unit. nih.gov
The primary electronic excitations in these molecules, such as the S0 → S1 transition, predominantly correspond to the HOMO → LUMO transition. nih.gov Consequently, a smaller HOMO-LUMO gap results in a shift of the lowest energy state (S1) to longer wavelengths for both absorption and emission processes. nih.gov This relationship underscores the tunability of the optoelectronic properties of 1,3-benzazaphospholes through chemical modification.
The lone pair of electrons on the phosphorus atom also offers a pathway to modulate the HOMO and LUMO energy levels. rsc.org Chemical modifications at the phosphorus center, such as oxidation or alkylation, can further influence the electronic structure. rsc.org
Detailed findings from computational studies on a 2-methyl substituted analogue and related derivatives are presented in the table below. nih.gov
| Compound | R-Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE g ) (eV) |
| 3a | Methyl | - | - | 8.32 |
| 3b | 2-thiophene | - | - | 7.35 |
| 3c | 2,2'-dithiophene | - | - | 7.08 |
The data clearly illustrates that increasing the extent of the π-conjugated system by moving from a methyl substituent to thiophene and then to dithiophene leads to a systematic decrease in the HOMO-LUMO energy gap. nih.gov This trend is consistent with the observed red-shift in the absorption spectra of these compounds. nsf.gov The weakly emissive nature of the methyl-substituted analogue compared to the more fluorescent thiophene derivatives can also be rationalized by these computational insights into their electronic structures. rsc.org
Coordination Chemistry and Ligand Applications
1,2-Dimethyl-1H-1,3-benzazaphosphole as a Ligand
N-Methyl-1,3-benzazaphospholes, including the 1,2-dimethyl derivative, are characterized as π-excess σ²P ligands. researchgate.net The dicoordinated phosphorus atom in these heterocycles possesses a lone pair of electrons, enabling it to act as a σ-donor to transition metals. The coordination properties of the dicoordinated phosphorus atom are influenced by the electronic nature of the benzazaphosphole ring.
Studies on related N-methyl-1,3-benzazaphospholes have shown that upon coordination to a metal center, such as in (5b)W(CO)₅, there is a significant upfield shift in the ³¹P NMR signal. researchgate.netacs.org This shift indicates that these ligands are stronger π-acceptors than σ-donors. acs.org The π-acceptor character arises from the ability of the P=C π* orbitals to accept electron density from the metal d-orbitals. This π-acidity is a key feature of these ligands. researchgate.net
The reactivity of related 2-lithio-1-methyl-1,3-benzazaphospholes demonstrates the versatility of the phosphorus center for further functionalization and coordination. These lithiated species react with various organometallic halides to form new P-C or P-metal bonds, leading to a range of functionally substituted 1,3-benzazaphospholes. acs.org
Table 1: Selected NMR Data for N-Methyl-1,3-benzazaphosphole Derivatives and their Complexes
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
| N-Methyl-1,3-benzazaphosphole (5b) | Not specified | researchgate.net |
| (5b)W(CO)₅ | Significant upfield shift | researchgate.netacs.org |
Note: Specific data for this compound was not available in the searched literature. Data is for a related N-methyl derivative.
While specific examples involving this compound in hybrid and chelate ligand systems are not extensively documented in the available literature, the broader class of 1,3-benzazaphospholes has been utilized in the synthesis of such systems. For instance, acid-catalyzed cyclocondensations of 2-phosphanylanilines with various aldehydes lead to biaryl-type 1H-1,3-benzazaphosphole hybrid ligands. These ligands possess an additional donor group, such as o-phosphanylphenyl, pyridyl, or thienyl, which can participate in chelation to a metal center. acs.org
The formation of (P^P′)M(CO)₄-chelate complexes, where M is Cr or Mo, has been demonstrated with these biaryl-type ligands. acs.org X-ray crystal structure analysis of a molybdenum complex confirmed the chelate formation, revealing a trigonal environment for the dicoordinated phosphorus atom. acs.org This demonstrates the potential of the 1,3-benzazaphosphole scaffold to be incorporated into multidentate ligand designs for specific catalytic or material applications.
The development of multidentate ligands derived specifically from this compound is an area with limited available research. However, the functionalization of the 1,3-benzazaphosphole core provides a pathway for creating such ligands. As mentioned previously, the introduction of additional donor groups at the 2-position of the ring system can lead to hybrid ligands capable of chelation. acs.org Further synthetic modifications could potentially lead to the assembly of more complex multidentate architectures. The inherent π-acidity of the benzazaphosphole unit makes these potential multidentate ligands interesting candidates for applications in catalysis, where electronic properties of the metal center can be finely tuned. researchgate.net
Formation of Transition Metal Complexes
Detailed studies on the formation of transition metal complexes specifically with this compound are not widely available in the reviewed literature. The following sections discuss the formation of complexes with related phosphine (B1218219) and heterocyclic ligands to provide a general context.
While there is no specific information on platinum complexes of this compound, the broader field of platinum-phosphine chemistry is extensive. Dinuclear platinum complexes, including those with Pt(I)-Pt(I) bonds, have been reported with various bridging ligands. nih.gov These dimeric structures can exhibit interesting photophysical properties. clockss.org The formation of such dimers is often facilitated by bridging ligands that can hold the two platinum centers in close proximity. Given the potential for 1,3-benzazaphospholes to act as bridging ligands through either the phosphorus atom or by functionalization of the ring, the formation of platinum dimers with these ligands is a plausible area for future research.
Gold Complexes: Gold(I) and Gold(III) complexes with various phosphine ligands have been synthesized and characterized. shu.ac.uknsf.gov These complexes exhibit a range of coordination geometries, from linear for Au(I) to square planar for Au(III). scispace.com The electronic properties of the phosphine ligand play a crucial role in the stability and reactivity of these complexes.
Silver Complexes: Silver(I) readily forms complexes with a variety of N-heterocyclic and phosphine ligands. nih.govnih.gov The resulting structures can range from simple mononuclear species to complex coordination polymers, depending on the nature of the ligand and the counter-ion. nih.gov
Cobalt Complexes: Cobalt forms complexes in various oxidation states with a wide array of ligands. mdpi.comnih.govnih.gov The coordination geometry of cobalt complexes is highly dependent on the ligand field strength and steric factors. The rich coordination chemistry of cobalt suggests that it would likely form stable complexes with this compound.
Tungsten(0) and Tungsten(II) Complexes
A review of available scientific literature does not provide specific examples or detailed studies on the formation of Tungsten(0) or Tungsten(II) complexes with this compound as a ligand. While the coordination chemistry of tungsten is extensive, forming complexes with various phosphine ligands, research explicitly detailing its interaction with this particular benzazaphosphole derivative is not documented in the provided sources.
Palladium-Catalyzed Reactions and Transmetalating Agents
There is no specific information in the reviewed literature detailing the use of this compound as a ligand in palladium-catalyzed reactions or as a transmetalating agent. Although palladium catalysis is a cornerstone of modern synthetic chemistry, often relying on phosphorus-based ligands, the role of this specific heterocycle in such catalytic systems has not been described in the available research.
Role in Small Molecule Activation and Catalysis
Lewis Acidity and Electron Deficiency of Phosphorus Centers
The electronic nature of the phosphorus center in 1,3-benzazaphospholes is characterized by the presence of a lone pair of electrons and a trigonal pyramidal geometry. rsc.orgrsc.org This structure allows the phosphorus atom to act as a Lewis base, with the lone pair available for modulation of HOMO and LUMO levels through coordination with Lewis acids or metals. rsc.org While some phosphorus compounds, such as P(V) species or phosphenium cations, can exhibit Lewis acidic properties, the neutral P(III) center in this compound is not primarily characterized as electron-deficient or a Lewis acid. rsc.org Its reactivity and electronic properties are largely influenced by the σ²P heterocycle containing a P=C bond and the potential for delocalization across the N-C-P array. nsf.govresearchgate.net
Application in Functional Molecular Materials
This compound, referred to in comparative studies as the 2-methyl substituted analogue, has been investigated for its potential application in functional molecular materials, specifically for its photoluminescent properties. rsc.orgrsc.org As a member of the 2-R-1H-1,3-benzazaphospholes (R-BAPs) class of compounds, its fluorescence characteristics have been systematically compared to derivatives with different substituents at the 2-position. nsf.govresearchgate.net
Research shows that while numerous 1H-1,3-benzazaphospholes have been synthesized, their photoluminescence has not been extensively studied until recently. rsc.org The methyl-substituted derivative is characterized as a weakly emissive material, especially when contrasted with derivatives bearing aromatic substituents like thiophene (B33073). nsf.govresearchgate.netnih.gov The significant difference in fluorescence quantum yield highlights the crucial role the substituent at the 2-position plays in modulating the electronic and optical properties of the benzazaphosphole core. rsc.org
The presence of an aliphatic methyl group in this compound results in a lower quantum yield (Φ = 0.08) compared to the highly fluorescent 2-thiophene-1,3-benzazaphosphole (Φ = 0.53). nsf.govrsc.orgnih.gov This is attributed to less effective π-conjugation, which leads to absorption at shorter wavelengths and reduced emission efficiency. rsc.orgnih.gov Computational and experimental studies confirm that modifying this substituent is a key strategy for tuning the optoelectronic properties of these materials for potential use in devices. nsf.gov
Below is a data table summarizing the photophysical properties of the methyl-substituted benzazaphosphole (3a) compared to its thiophene-substituted counterparts (3b and 3c), as recorded in dichloromethane (B109758) (CH₂Cl₂). rsc.orgnsf.gov
| Compound ID | Substituent (R) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
| 3a | Methyl | 297 | 407 | 8574 | 0.08 |
| 3b | 2-Thiophene | 335 | 470 | 8021 | 0.53 |
| 3c | 2,2'-Dithiophene | 398 | 508 | 4683 | 0.12 |
Emerging Research Directions and Future Perspectives
Design of Novel Versatile Multifunctional Reagents
The structural diversity of P-N heterocycles allows for their design as highly versatile and multifunctional reagents. N-heterocyclic phosphines (NHPs) that feature five-membered rings, such as 1,3,2-diazaphospholenes, exhibit unique reactivity stemming from the direct bond between tervalent phosphorus and nitrogen atoms within a constrained cyclic structure. rsc.org This framework allows them to act as ligands for transition metals or to participate in cycloaddition reactions. lookchem.comnih.gov For instance, 2,1-benzazaphospholes have shown a dualistic reactivity, behaving as reactive heterodienes in hetero-Diels-Alder reactions with electron-deficient alkynes and N-alkyl/aryl-maleimides. nih.gov This capacity for C-C bond activation suggests that tailored benzazaphospholes could be developed as specialized reagents for complex organic transformations. nih.gov The development of practical synthetic routes to benzazaphosphole analogues using stable intermediates like 2-aminophenyl(phenyl)phosphine is crucial for creating a broader library of these compounds for use as versatile building blocks in organic synthesis. frontiersin.org
Transition-Metal-Catalyzed C-H Phosphorylation Strategies
The formation of carbon-phosphorus (C–P) bonds is fundamental in organophosphorus chemistry, and direct C–H phosphorylation is an atom-economical approach. nih.gov While transition-metal-free methods for the phosphorylation of benzylic C–H bonds have been developed, utilizing a radical/radical cross-coupling mechanism, transition-metal catalysis offers alternative pathways. nih.govrsc.org Strategies involving rhodium(III)-catalyzed aryl C-H phosphorylation have been shown to be effective for a range of aromatic substrates. frontiersin.org The chemistry of phospholes has been significantly influenced by transition-metal catalysis, where they are used as ligands or as substrates for modification. lookchem.com Future research could focus on applying these transition-metal-catalyzed C-H activation and phosphorylation strategies directly to the 1,2-Dimethyl-1H-1,3-benzazaphosphole scaffold to synthesize more complex and functionalized derivatives.
Development of Phosphorus-Substituted N-Heterocycles with Multiple Nitrogen Atoms
Significant progress has been made in the synthesis of N-heterocycles containing a pentavalent phosphorus atom and multiple nitrogen atoms, such as pyridines, pyridazines, pyrimidines, and pyrazines. mdpi.com The synthetic strategies often involve the introduction of a P(O)R2 substituent into the heterocyclic core. mdpi.com Furthermore, fused heterocyclic systems containing phosphorus and multiple nitrogen atoms, such as those incorporating a 1,2,4-triazine (B1199460) moiety, have been synthesized through various cyclocondensation and cycloaddition reactions. orientjchem.org The development of these synthetic methodologies provides a foundation for creating novel benzazaphosphole derivatives that incorporate additional nitrogen atoms, potentially leading to compounds with unique coordination chemistry and biological activity. orientjchem.orgscholaris.ca The use of phosphadiazonium cations as reagents offers a pathway to pnictogen-rich heterocycles with interesting bonding arrangements. scholaris.ca
Exploration of Light-Driven Small-Molecule Activation and Catalysis with Phosphorus-Nitrogen Heterocycles
A promising future direction for P-N heterocycle research is in the realm of photochemistry. d-nb.info The pairing of π-conjugated ligand scaffolds, such as the benzazaphosphole core, with phosphorus centers that have constrained geometries could lead to systems capable of light-driven small-molecule activation and catalysis. d-nb.info This approach could facilitate chemical transformations that are not achievable with existing P-N heterocycles. d-nb.info The reactivity of phosphorus biradicaloids has been employed to activate small molecules like oxygen, ethylene, and acetylene, forming novel heteroatom cage compounds, demonstrating the potential of phosphorus centers in such processes. nih.gov Light-driven methods are also being explored to simplify the synthesis of complex heterocycles. chemistryworld.com Harnessing the photochemical properties of compounds like this compound could open new avenues in photocatalysis.
Sensing Applications of Phosphorus-Nitrogen Heterocycles
Phosphorus-nitrogen heterocycles are emerging as promising candidates for chemical sensing applications. d-nb.info Specifically, P-N heterocycles derived from π-conjugated N-donor ligands that feature a phosphorus lone pair could be used for the selective detection of soft Lewis acids. d-nb.info This offers an advantage over many existing sensing platforms that contain harder oxygen and nitrogen donors, which bind more strongly to hard Lewis acids. d-nb.info The development of fluorescent heterocyclic compounds is crucial for bioanalytical applications, including diagnostics and high-throughput screening. mdpi.comnih.gov Fluorescent probes incorporating P-N heterocycles could be designed as sensors for metal ions, anions, and various biomolecules. researchgate.net Given that certain benzazaphospholes exhibit significant fluorescence, their derivatives could be functionalized to act as selective optical sensors. rsc.org
Advanced Materials and Optoelectronic Device Applications
Organic π-conjugated materials, including phosphorus-containing heterocycles, are of great interest for their potential use as semiconducting materials in optoelectronic devices. rsc.orgnsf.gov 1H-1,3-Benzazaphospholes (R-BAPs) are a class of σ2P heterocycles that have demonstrated significant potential as luminescent materials. nih.govrsc.orgnih.gov While many benzazaphospholes had not been extensively studied for their photophysical properties, recent research has shown that they can be highly fluorescent. rsc.org
The substituent at the 2-position of the benzazaphosphole ring has a profound influence on the material's optical properties. rsc.orgnsf.gov For instance, replacing a methyl group with a thiophene (B33073) group leads to enhanced π-conjugation, causing a red-shift in the absorption wavelength and a significant increase in the fluorescence quantum yield. nsf.govnih.gov The weakly emissive nature of the methyl-substituted analogue stands in contrast to the significant fluorescence displayed by thiophene derivatives. nih.govrsc.org This tunability suggests that compounds like this compound could serve as core structures for developing new dyes and functional molecular materials for optoelectronic and photonics applications. d-nb.infomdpi.com
Optical properties of selected 2-R-1H-1,3-benzazaphospholes (R-BAPs) recorded in dry degassed CH2Cl2. This data illustrates the effect of the substituent at the 2-position on the photophysical properties of the benzazaphosphole core. nsf.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
